molecular formula C32H42 B1148092 HDP  [1-Hexadecylpyrene] CAS No. 160293-40-3

HDP [1-Hexadecylpyrene]

Cat. No.: B1148092
CAS No.: 160293-40-3
M. Wt: 426.68
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Description

1-Hexadecylpyrene (HDP), also known as 1-palmitylpyrene, is a lipid-modified fluorescent probe characterized by a pyrene moiety linked to a hexadecyl (C16) alkyl chain. Pyrene, a polycyclic aromatic hydrocarbon (PAH), exhibits strong fluorescence properties, making it valuable in spectroscopic and biophysical studies. The hexadecyl chain enhances HDP's lipophilicity, allowing it to integrate into lipid bilayers or hydrophobic environments, where it serves as a probe for membrane dynamics, lipid-protein interactions, and fluorescence quenching assays .

HDP is commercially available as a research reagent (e.g., Catalog ID 7067) and is utilized in studies requiring stable fluorescent labeling of hydrophobic systems. Its long alkyl chain ensures anchoring in lipid-rich regions, while the pyrene group provides a sensitive fluorescence signal responsive to environmental changes such as polarity or viscosity .

Properties

CAS No.

160293-40-3

Molecular Formula

C32H42

Molecular Weight

426.68

Origin of Product

United States

Preparation Methods

The synthesis of 1-Hexadecylpyrene involves several steps. One common method includes the alkylation of pyrene with hexadecyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods often involve similar synthetic routes but are scaled up to meet demand.

Chemical Reactions Analysis

1-Hexadecylpyrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrene derivatives.

    Reduction: Reduction reactions can modify the pyrene ring structure.

    Substitution: Substitution reactions, especially electrophilic aromatic substitution, are common. Reagents like sulfuric acid or nitric acid can be used to introduce functional groups onto the pyrene ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Hexadecylpyrene has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical analyses.

    Biology: Helps in studying cell membrane dynamics and lipid rafts.

    Medicine: Utilized in drug delivery systems due to its amphipathic nature.

    Industry: Employed in the development of biosensors, solar cells, and organic electronics

Mechanism of Action

The mechanism by which 1-Hexadecylpyrene exerts its effects involves its ability to integrate into lipid bilayers due to its amphipathic nature. This integration allows it to act as a fluorescent probe, providing insights into cell membrane dynamics and lipid raft behavior. The molecular targets include cell membranes and lipid rafts, and the pathways involved are primarily related to membrane fluidity and organization.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares HDP with two structurally related pyrene derivatives: 1-Pyrenebutanoic Acid Hydrazide (PBA Hydrazide) and β-py-C10-HPM.

Compound Substituent Group Key Properties Primary Applications
1-Hexadecylpyrene (HDP) C16 alkyl chain High lipophilicity; stable integration into membranes; environment-sensitive fluorescence. Membrane dynamics, lipid bilayer studies, fluorescence quenching assays .
PBA Hydrazide Butanoic acid hydrazide Polar hydrazide group; reactive towards carbonyl groups (e.g., aldehydes, ketones). Biomolecule conjugation (e.g., glycoproteins), fluorescent labeling in aqueous solutions .
β-py-C10-HPM C10 alkyl chain + HPM group Moderate lipophilicity; shorter chain may reduce membrane stability. Likely used in lipid-protein interaction studies, though specific applications less documented.

Key Findings from Comparative Studies

Lipophilicity and Solubility :

  • HDP’s C16 chain confers superior lipid membrane integration compared to β-py-C10-HPM (C10 chain). The longer chain enhances retention in hydrophobic environments but reduces solubility in polar solvents .
  • PBA Hydrazide’s hydrazide group enables solubility in aqueous buffers, facilitating conjugation with biomolecules, whereas HDP is restricted to organic or lipid-rich systems .

Fluorescence Sensitivity: HDP’s fluorescence is highly sensitive to membrane phase transitions (e.g., gel-to-liquid crystalline). This property is less pronounced in β-py-C10-HPM due to its shorter chain, which reduces anchoring stability . PBA Hydrazide’s fluorescence is more suited for tracking conjugation efficiency in biochemical assays rather than environmental changes .

Synthetic Complexity :

  • HDP’s synthesis requires precise coupling of pyrene to a long alkyl chain, increasing production costs compared to PBA Hydrazide, which involves simpler hydrazide formation .

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